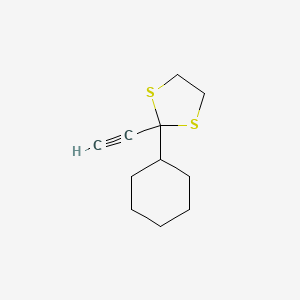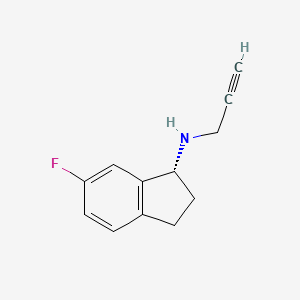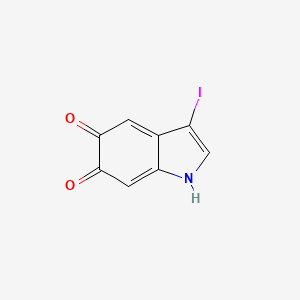
3-Iodo-1H-indole-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1H-indole-5,6-dione is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its iodine substitution at the third position and the presence of two keto groups at the fifth and sixth positions. Indole derivatives are significant in various fields due to their biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-indole-5,6-dione typically involves the iodination of indole derivatives followed by oxidation. One common method includes the reaction of indole with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized indole derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyindole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Highly oxidized indole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-1H-indole-5,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The iodine atom and keto groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-5,6-dione: Lacks the iodine substitution but shares the keto groups at the fifth and sixth positions.
3-Bromo-1H-indole-5,6-dione: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-indole-5,6-dione: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-Iodo-1H-indole-5,6-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine substitution can enhance the compound’s reactivity and potential biological activities compared to its bromine and chlorine analogs.
Propriétés
Numéro CAS |
929225-22-9 |
|---|---|
Formule moléculaire |
C8H4INO2 |
Poids moléculaire |
273.03 g/mol |
Nom IUPAC |
3-iodo-1H-indole-5,6-dione |
InChI |
InChI=1S/C8H4INO2/c9-5-3-10-6-2-8(12)7(11)1-4(5)6/h1-3,10H |
Clé InChI |
SLANEZAFVQJPRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=O)C1=O)NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
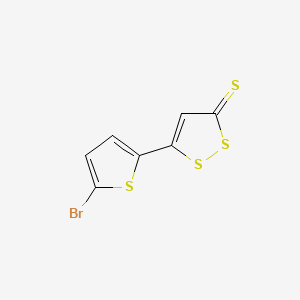
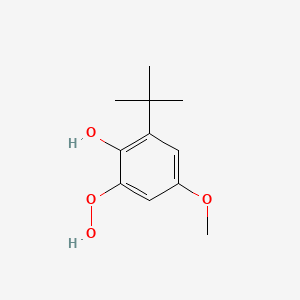
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
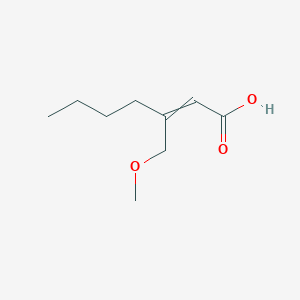

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)

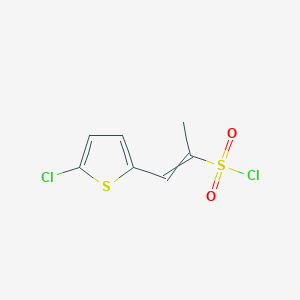

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
